Cas no 1553716-45-2 (2-(1-Methylcyclopropoxy)acetic acid)
2-(1-Methylcyclopropoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-methylcyclopropoxy)acetic acid
- 1553716-45-2
- EN300-1827948
- Acetic acid, 2-[(1-methylcyclopropyl)oxy]-
- 2-(1-Methylcyclopropoxy)acetic acid
-
- Inchi: 1S/C6H10O3/c1-6(2-3-6)9-4-5(7)8/h2-4H2,1H3,(H,7,8)
- InChI Key: XLPURGUKLJNGSD-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1(C)CC1
Computed Properties
- Exact Mass: 130.062994177g/mol
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 252.9±13.0 °C(Predicted)
- pka: 3.49±0.10(Predicted)
2-(1-Methylcyclopropoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827948-1g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 1g |
$1857.0 | 2023-09-19 | |
| Enamine | EN300-1827948-5g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 5g |
$5387.0 | 2023-09-19 | |
| Enamine | EN300-1827948-10g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 10g |
$7988.0 | 2023-09-19 | |
| Enamine | EN300-1827948-0.05g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 0.05g |
$493.0 | 2023-09-19 | |
| Enamine | EN300-1827948-0.1g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 0.1g |
$644.0 | 2023-09-19 | |
| Enamine | EN300-1827948-0.25g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 0.25g |
$920.0 | 2023-09-19 | |
| Enamine | EN300-1827948-0.5g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 0.5g |
$1449.0 | 2023-09-19 | |
| Enamine | EN300-1827948-1.0g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 1g |
$1857.0 | 2023-06-01 | |
| Enamine | EN300-1827948-2.5g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 2.5g |
$3641.0 | 2023-09-19 | |
| Enamine | EN300-1827948-5.0g |
2-(1-methylcyclopropoxy)acetic acid |
1553716-45-2 | 95% | 5g |
$5387.0 | 2023-06-01 |
2-(1-Methylcyclopropoxy)acetic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-(1-Methylcyclopropoxy)acetic acid
Introduction to 2-(1-Methylcyclopropoxy)acetic Acid (CAS No. 1553716-45-2)
2-(1-Methylcyclopropoxy)acetic acid, identified by the chemical compound code CAS No. 1553716-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of acetic acid derivatives, characterized by its unique structural motif—a cyclopropyl group linked to an acetoxy moiety. The presence of the 1-methylcyclopropoxy functional group imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.
The structural configuration of 2-(1-Methylcyclopropoxy)acetic acid is of particular interest due to its ability to interact with biological targets in novel ways. The cyclopropyl ring, a three-membered carbon structure, introduces steric and electronic properties that can influence binding affinity and metabolic stability. This feature has been explored in recent research for designing molecules with enhanced pharmacokinetic profiles. Additionally, the acetic acid derivative moiety suggests potential applications in drug discovery, particularly as a scaffold for modulating enzyme activity or receptor interactions.
In recent years, the pharmaceutical industry has shown increasing interest in acetic acid derivatives due to their versatility and bioactivity. Studies have demonstrated that modifications at the side chain of acetic acids can lead to compounds with therapeutic potential across various disease areas, including inflammation, metabolic disorders, and cancer. The 1-methylcyclopropoxy group in CAS No. 1553716-45-2 adds a layer of complexity that may enhance binding specificity or reduce off-target effects, making it an attractive structure for medicinal chemists.
One of the most compelling aspects of 2-(1-Methylcyclopropoxy)acetic acid is its potential as a building block for more complex molecules. Researchers have leveraged similar acetic acid derivatives to develop novel therapeutic agents by appending additional functional groups or linking them to other bioactive moieties. The cyclopropyl ring, in particular, has been shown to improve solubility and oral bioavailability in some cases, which are critical factors in drug development.
The synthesis of CAS No. 1553716-45-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. The synthesis pathway also highlights the compound's compatibility with modern green chemistry principles, emphasizing minimal waste generation and energy-efficient processes.
From a biological perspective, 2-(1-Methylcyclopropoxy)acetic acid has been investigated for its potential role in modulating signaling pathways relevant to human health and disease. Preliminary studies suggest that derivatives of this compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammatory responses. The unique structural features of the 1-methylcyclopropoxy group could provide a scaffold for developing inhibitors with improved selectivity over existing therapeutics.
The compound's pharmacological profile is further enhanced by its metabolic stability, a crucial factor in drug design. Unlike some acetic acid derivatives that undergo rapid degradation in vivo, CAS No. 1553716-45-2 exhibits promise for longer half-lives when administered orally or parenterally. This stability allows for more sustained drug action and potentially reduces the frequency of dosing required for therapeutic efficacy.
In conclusion, 2-(1-Methylcyclopropoxy)acetic acid (CAS No. 1553716-45-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with improved pharmacological properties, including enhanced binding affinity, metabolic stability, and reduced side effects. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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